REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7]OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:3][CH2:2]1.[C:19]([O-:22])(=[S:21])[CH3:20].[K+].O>CC(CC(C)C)=O>[O:1]1[CH2:2][CH2:3][CH:4]([CH2:7][S:21][C:19](=[O:22])[CH3:20])[CH2:5][CH2:6]1 |f:1.2|
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Name
|
|
Quantity
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224 g
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Type
|
reactant
|
Smiles
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O1CCC(CC1)COS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
potassium thioacetate
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Quantity
|
189 g
|
Type
|
reactant
|
Smiles
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C(C)(=S)[O-].[K+]
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Name
|
|
Quantity
|
1.6 L
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Type
|
solvent
|
Smiles
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CC(=O)CC(C)C
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
|
CUSTOM
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Details
|
The beige suspension is stirred at 70° C. for 4.5 h
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled to room temperature
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Type
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WASH
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Details
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The organic layer is washed with 10% aqueous K2CO3 solution (1.8 L) and water (1 L)
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Type
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FILTRATION
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Details
|
The organic layer is filtered through Celite® (20 g), activated charcoal (20 g) and Na2SO4 (20 g)
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Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual oil is azeotroped with methylcyclohexane (200 mL) and n-heptanes (250 mL)
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)CSC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 138 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |